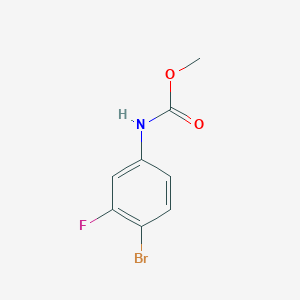
N-(4-溴-3-氟苯基)甲基氨基甲酸酯
描述
Methyl N-(4-bromo-3-fluorophenyl)carbamate is a chemical compound with the molecular formula C8H7BrFNO2 . It has an average mass of 248.049 Da and a monoisotopic mass of 246.964417 Da . The systematic name for this compound is Methyl (4-bromo-3-fluorophenyl)carbamate .
Molecular Structure Analysis
The molecular structure of methyl N-(4-bromo-3-fluorophenyl)carbamate can be represented by the SMILES notation: COC(=O)Nc1ccc(c(c1)F)Br . The InChI representation is: InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 230.5±30.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.7±3.0 kJ/mol . The flash point is 93.2±24.6 °C . The index of refraction is 1.584 . The molar refractivity is 50.0±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学研究应用
合成和药理学表征
N-(4-溴-3-氟苯基)甲基氨基甲酸酯参与了某些化合物的合成和药理学表征。例如,它在 N-取代的 3-(4-氟苯基)托烷衍生物的创建中发挥了作用,该衍生物表现出类似于可卡因的结合特性,并且在可卡因识别位点具有更高的亲和力。这项研究为开发可卡因受体的高亲和力配体提供了见解 (Milius、Saha、Madras 和 Neumeyer,1991)。
分析化学和检测技术
在分析化学中,该化合物已用于高效液相色谱 (HPLC) 技术中,用于测定氨基甲酸酯类杀虫剂。该技术涉及在特定的键合填料上使用梯度流动相进行分离,并使用荧光检测器检测纳克级的物质。此应用突出了其在选择性和灵敏分析氨基甲酸酯类杀虫剂中的作用 (Krause,1979)。
色谱中的手性固定相
N-(4-溴-3-氟苯基)甲基氨基甲酸酯衍生物已被用于创建 HPLC 的手性固定相。这些衍生物表现出优异的手性识别能力,并且比其他苯基氨基甲酸酯衍生物更有效地分离某些外消旋体 (Chankvetadze 等人,1997)。
木材防腐中的抗真菌性
研究表明,包括溴和氟取代基在内的甲基氟苯基氨基甲酸酯可以增强木材的抗真菌性。注意到它们作为木材防腐剂的有效性随着苯环上氟取代基数量的增加而增加。这一发现对于木材防腐和防止真菌侵袭的领域具有重要意义 (Chen、Rowell 和 Ellis,1990)。
抗病原和抗菌特性
研究发现,含有类似于 N-(4-溴-3-氟苯基)甲基氨基甲酸酯的元素的化合物具有抗病原和抗菌特性。这些化合物,包括各种氟苯基衍生物,对铜绿假单胞菌和金黄色葡萄球菌等细菌表现出显着的活性,这些细菌以其形成生物膜的能力而闻名。这一方面对开发具有抗生物膜特性的新型抗菌剂具有潜在意义 (Limban、Marutescu 和 Chifiriuc,2011)。
抗伤害感受活动
一些 N-(4-溴-3-氟苯基)甲基氨基甲酸酯的衍生物在研究中显示出抗伤害感受活动。这些活动在小鼠的福尔马林和热板试验等各种试验中观察到,表明它们在疼痛管理中的潜在治疗应用 (Masocha、Kombian 和 Edafiogho,2016)。
环境影响和安全性
在环境安全方面,研究发现,某些氟苯基氨基甲酸酯,类似于 N-(4-溴-3-氟苯基)甲基氨基甲酸酯,与其他化学控制相比,对非目标生物的影响较小,毒性较低。这一特性对于开发更安全的线虫剂和杀虫剂至关重要 (Kearn、Ludlow、Dillon、O’Connor 和 Holden-Dye,2014)。
属性
IUPAC Name |
methyl N-(4-bromo-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQFMIYZLHXFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(4-bromo-3-fluorophenyl)carbamate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




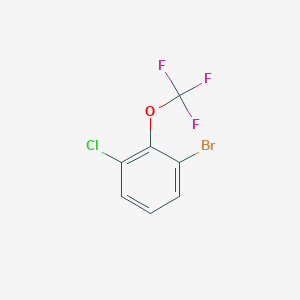
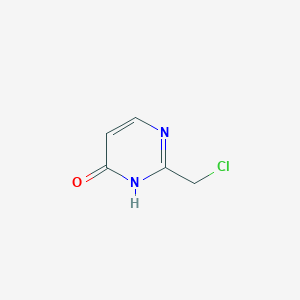
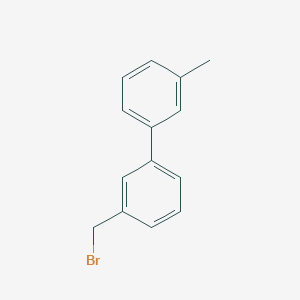

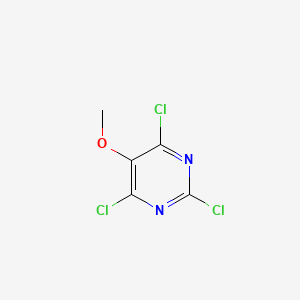
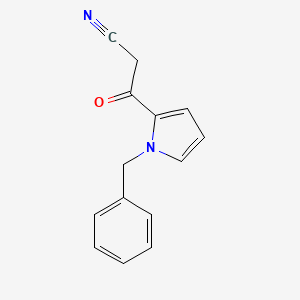

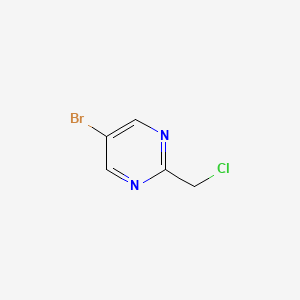
![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)